molecular formula C18H19N3O4S2 B2744704 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 923146-90-1

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2744704
CAS No.: 923146-90-1
M. Wt: 405.49
InChI Key: WWCYJGYLXLLOPR-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a synthetic chemical compound featuring a pyridazinone core, a structure recognized for its diverse bioactivity and utility in medicinal chemistry research. Compounds based on the pyridazinone scaffold are frequently investigated as potential inhibitors of various enzymatic pathways. For instance, some pyridazinone derivatives have been explored as first-in-class inhibitors that disrupt critical protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins, which are synthetic lethal dependencies in certain cancer types . Other research has demonstrated the use of related heterocyclic compounds as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase, highlighting the potential of this chemical class in developing therapies for cardiovascular and inflammatory diseases . The specific substitution pattern on this compound—including the 4-methoxyphenyl and 5-methylthiophene-2-sulfonamide groups—suggests it is engineered for targeted interaction with biological systems, potentially modulating protein function in biochemical and cellular assays. This product is intended for research purposes to further such exploratory studies in enzymology, oncology, and drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-13-3-10-18(26-13)27(23,24)19-11-12-21-17(22)9-8-16(20-21)14-4-6-15(25-2)7-5-14/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCYJGYLXLLOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiophene moiety and a pyridazinone core, which contributes to its biological activity. The molecular formula is C17H20N4O4SC_{17}H_{20}N_{4}O_{4}S with a molecular weight of approximately 392.5 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Core : This step includes the cyclization of hydrazine derivatives with diketones.
  • Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
  • Attachment of the Ethyl Linker : Accomplished via alkylation reactions.
  • Sulfonamide Formation : The final step involves reacting intermediates with sulfonyl chlorides in the presence of bases.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that observed in other sulfonamide derivatives, making them valuable in treating bacterial infections.

Anti-inflammatory Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that related sulfonamide derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Analgesic Activity

In pharmacological evaluations, sulfonamide derivatives have demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives showed potent analgesic activity in assays measuring pain response in rodents .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Study on Analgesic and Anti-inflammatory Activity : A study synthesized various sulfonamide derivatives and evaluated their analgesic and anti-inflammatory properties. Some compounds exhibited significant activity, suggesting potential therapeutic applications .
  • Hybridization for Enhanced Activity : Recent advances have focused on creating hybrid compounds by combining sulfonamides with other pharmacologically active moieties. Such hybrids have shown improved efficacy against various biological targets .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenyl group contrasts with the 3-methoxybenzyl or methylthio groups in analogues like 8c or 5a , which may influence steric bulk and electronic properties. The ethyl linker in the target compound likely enhances conformational flexibility compared to rigid acetamide-linked derivatives (e.g., 8a , 8c ) .
  • Synthetic Feasibility : High-yield derivatives (e.g., 8c ) often employ stable benzyl or methoxy-substituted intermediates, whereas bromo/iodo-substituted analogues (e.g., 8a , 8b ) show lower yields due to reactivity challenges .

Functional Analogues from Formoterol-Related Compounds

Table 2: Comparison with Methoxyphenyl-Containing Pharmacophores

Compound Core Structure Functional Groups Biological Target
Target Compound Pyridazinone 4-Methoxyphenyl, thiophene sulfonamide Putative FPR ligand
Formoterol Compound A Ethanolamine 4-Methoxyphenethyl, amino-hydroxyphenyl β2-Adrenergic receptor agonist
Formoterol Compound C Acetamide 4-Methoxyphenethyl, hydroxyacetamide Metabolic byproduct

Key Observations :

  • Solubility and Bioavailability: The thiophene sulfonamide in the target compound may confer better aqueous solubility compared to formoterol’s ethanolamine-based structures, which rely on polar hydroxyl groups .

Crystalline and Stability Comparisons

  • Thienopyrrole Analogues (e.g., 4-Methoxyphenyl-thieno[3,4-c]pyrrole ): The fused thienopyrrole system in these derivatives offers enhanced planarity and π-π stacking interactions, whereas the target compound’s pyridazinone core may favor dipole-mediated binding .

Research Findings and Implications

  • Pharmacological Potential: Pyridazinone sulfonamides demonstrate anti-inflammatory and anticancer properties in preclinical models. The target compound’s 4-methoxyphenyl group may enhance blood-brain barrier penetration compared to analogues with bulkier substituents (e.g., 8a) .
  • Synthetic Challenges : The low yield of bromo/iodo-substituted analogues (e.g., 8a , 8b ) underscores the need for optimized coupling conditions when introducing halogens or thioamide groups .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield Optimization
1Sulfonyl chloride, NaOH25–50°CDichloromethaneSlow addition to prevent hydrolysis
2Pd(PPh₃)₄, aryl halide80°CDMFArgon atmosphere for catalyst stability
3Thiophene derivative50°CAcetoneStirring for 3–4 hours

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.7–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₃S₂: 400.09) .

Basic: What biological targets are plausible based on structural analogs?

Methodological Answer:
The compound’s pyridazine-sulfonamide scaffold suggests potential interactions with:

  • Carbonic anhydrases : Sulfonamide groups act as zinc-binding motifs in enzyme active sites .
  • Kinase or GPCR targets : Thiophene derivatives modulate ATP-binding pockets or receptor signaling .
  • Antifungal/cancer targets : Pyridazinone analogs inhibit fungal ergosterol synthesis or cancer cell proliferation .

Advanced: How do variations in substituents affect bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methoxy group (4-position) : Enhances solubility and membrane permeability but may reduce binding affinity to hydrophobic pockets .
  • Thiophene methyl group : Increases metabolic stability but could sterically hinder target interactions .
  • Sulfonamide linker length : Longer ethyl chains improve flexibility for receptor binding but may lower thermal stability .

Q. Table 2: Bioactivity of Structural Analogs

AnalogSubstituent ModificationObserved ActivityReference
A4-Chlorophenyl (vs. 4-methoxyphenyl)2× higher carbonic anhydrase inhibition
BEthylthiophene (vs. methylthiophene)Reduced antifungal potency

Advanced: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Sulfonamide hydrolysis : Occurs under acidic conditions; use anhydrous solvents and neutral pH .
  • Pyridazine ring oxidation : Minimized by inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • By-product formation : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via flash chromatography .

Advanced: How to resolve conflicting data on enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography : Resolve binding modes by co-crystallizing the compound with target enzymes (e.g., carbonic anhydrase IX) .
  • Comparative studies : Benchmark against known inhibitors (e.g., acetazolamide) to validate specificity .

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